3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3, a propyl chain at position 2, and a propan-2-ylamino group at position 1. This structural complexity positions it as a candidate for therapeutic applications, particularly in antimicrobial or antitumor research. Its synthesis likely involves multicomponent reactions (MCRs) similar to those described for related pyrido[1,2-a]benzimidazoles, such as condensation of benzimidazole derivatives with substituted acetoacetates or aldehydes under thermal conditions .
Properties
IUPAC Name |
3-methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-5-8-14-13(4)15(11-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-12(2)3/h6-7,9-10,12,21H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMASDLIXIDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under reflux conditions in ethanol. For instance, the reaction of 3-ethoxy-2-methylsulfonylacrylonitrile with suitable amines in the presence of triethylamine in 1,4-dioxane can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological properties. Below is a comparative analysis with key derivatives:
Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The propyl chain in the target compound balances lipophilicity, favoring membrane penetration without excessive hydrophobicity.
- Stability: Thiomethyl and halogen substituents (e.g., 3j, 3a) may confer metabolic susceptibility to oxidation or nucleophilic displacement, whereas the propan-2-ylamino group offers greater stability under physiological conditions.
Research Findings and Implications
Recent studies highlight the following trends:
Substituent-Driven Activity: Secondary amines (e.g., propan-2-ylamino) improve solubility and reduce toxicity compared to oxo or benzyl groups, making the target compound a safer candidate for in vivo studies.
Safety Advantages: The absence of oxo groups correlates with lower irritation risks, as seen in safety data for non-oxo derivatives .
Synthetic Efficiency : MCR-based syntheses (e.g., ) reduce production costs and time, critical for scaling up lead compounds .
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 246.33 g/mol
- IUPAC Name : 3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
The structure of this compound features a pyrido-benzimidazole core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of pyrido[1,2-a]benzimidazoles have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain pyrido-benzimidazole derivatives exhibited significant activity against various cancer cell lines, including neuroblastoma and breast cancer cells, with IC₅₀ values in the nanomolar range .
The proposed mechanism of action for this class of compounds involves the inhibition of specific kinases associated with tumor growth. For example, compounds that inhibit tropomyosin receptor kinases (Trk) have been shown to suppress cancer cell migration and invasion, indicating a potential pathway for therapeutic intervention .
Antimicrobial Activity
In addition to anticancer properties, some studies suggest that related compounds may possess antimicrobial activity. For example, certain benzimidazole derivatives have demonstrated effectiveness against bacterial strains, which could be attributed to their interference with bacterial DNA synthesis .
Data Table: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| Anticancer | SH-SY5Y-TrkB | 58 | |
| Antimicrobial | E. coli | Varies | |
| Antitubercular | Mycobacterium tuberculosis | 100% Inhibition |
Case Study 1: Neuroblastoma Inhibition
A specific derivative related to the compound was tested on SH-SY5Y neuroblastoma cells. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of TrkB signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results indicated that certain modifications to the benzimidazole structure enhanced antibacterial activity significantly compared to non-modified versions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals and substituted aldehydes, as demonstrated in pyrido[1,2-a]benzimidazole syntheses . Key steps include refluxing in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization. Yield optimization requires controlled temperature gradients (e.g., 0°C to 50°C), stoichiometric adjustments (e.g., 7.5 equivalents of azido(trimethyl)silane), and purification via flash chromatography with gradient elution (cyclohexane/ethyl acetate, 0–25%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of / NMR, IR, and high-resolution mass spectrometry (HRMS). For example:
- NMR : Look for characteristic peaks such as δ = 2.38 ppm (singlet for methyl groups) and δ = 7.54 ppm (pyrazole protons) in CDCl .
- IR : Confirm nitrile (–C≡N) and azide (–N) groups via stretches at ~2231 cm and ~2139 cm, respectively .
- HRMS : Match observed [M] with calculated values (e.g., 238.0961 vs. 238.0962) to verify molecular formula .
Q. What strategies are recommended for resolving contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate data using orthogonal techniques. For instance:
- If NMR signals overlap, use -DEPT or 2D NMR (e.g., HSQC) to resolve ambiguities .
- Compare experimental IR peaks with computational predictions (e.g., DFT) to confirm functional groups .
- Replicate synthesis under inert atmospheres to rule out oxidative byproducts if MS shows unexpected fragments .
Advanced Research Questions
Q. How can substituent modifications (e.g., alkyl chains, aromatic groups) influence the compound’s bioactivity, and what experimental designs are suitable for SAR studies?
- Methodological Answer :
- Synthetic Design : Replace the 2-propyl group with branched (e.g., 2-butyl) or aryl (e.g., 4-cyanobenzyl) substituents via analogous MCRs .
- Activity Testing : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models to correlate structural changes with potency. For example, pyrido-benzimidazole analogs with bulkier substituents showed enhanced binding affinity in kinase inhibition studies .
- Data Analysis : Apply multivariate regression to quantify substituent effects on activity .
Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 72 hours, monitoring degradation via HPLC .
- Degradation Pathway Analysis : Use LC-MS/MS to identify breakdown products (e.g., nitrile hydrolysis to amides) and propose mechanisms .
- Recommendations : Stabilize labile groups (e.g., azides) by storing under argon at –20°C .
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), guided by crystallographic data .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Validation : Compare predicted binding energies with experimental IC values from kinase assays .
Q. What advanced techniques are required to analyze the compound’s polycrystalline forms, and how do polymorphs affect solubility?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., DMF/water) or slurry conversion to generate crystalline forms .
- Characterization : Perform PXRD to identify distinct diffraction patterns and DSC to measure melting points (e.g., 100–101.5°C vs. 243–246°C for polymorphs) .
- Solubility Testing : Compare dissolution rates in biorelevant media (e.g., FaSSIF) using UV-Vis spectroscopy .
Data-Driven Research Considerations
Q. How should researchers address discrepancies between theoretical and observed yields in scaled-up syntheses?
- Methodological Answer :
- Process Analysis : Identify bottlenecks via reaction calorimetry to optimize exothermic steps (e.g., azide additions) .
- Scale-Up Adjustments : Increase mixing efficiency (e.g., switch from magnetic stirrers to overhead agitators) and reduce solvent volume by 30% to enhance kinetics .
Q. What in vitro toxicity profiling methods are recommended for early-stage development of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
